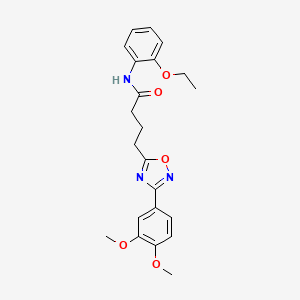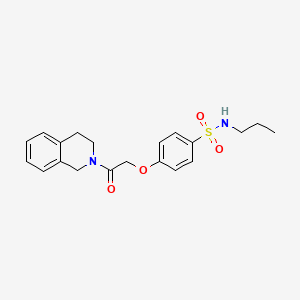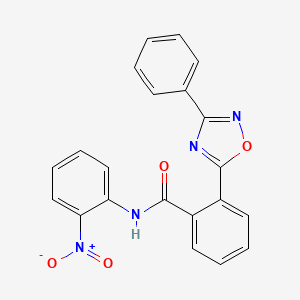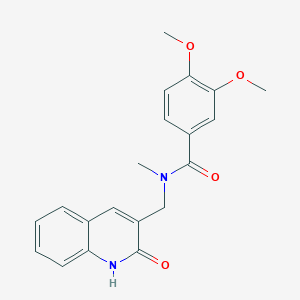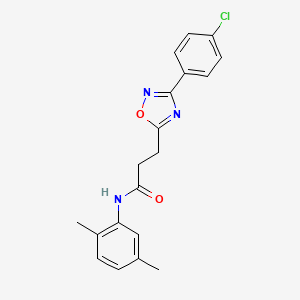
N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as IPPB, is a compound that has gained attention in scientific research due to its potential applications in various fields. IPPB is a white crystalline powder that has a molecular weight of 351.48 g/mol and a chemical formula of C18H23N3O3.
科学研究应用
N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer treatment. In neuroprotection, N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to protect neurons from oxidative stress and apoptosis, indicating that it may have potential as a treatment for neurodegenerative diseases. In cardiovascular disease, N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have vasodilatory effects, suggesting that it may have potential as a treatment for hypertension.
作用机制
The mechanism of action of N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit the activity of caspases, which are involved in apoptosis. In addition, N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide inhibits cancer cell growth and induces apoptosis. In addition, N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to protect neurons from oxidative stress and apoptosis. In vivo studies have shown that N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has vasodilatory effects and reduces blood pressure. N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to improve cardiac function in animal models of heart failure.
实验室实验的优点和局限性
One advantage of using N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential as a novel therapeutic agent. N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have promising results in various fields of research, indicating that it may have potential as a treatment for cancer, neurodegenerative diseases, and cardiovascular disease. However, one limitation of using N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for research on N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One direction is to further investigate its potential as a cancer treatment. Studies could focus on optimizing the synthesis method of N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and testing its efficacy in animal models of cancer. Another direction is to investigate its potential as a neuroprotective agent. Studies could focus on identifying the specific mechanisms by which N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide protects neurons and testing its efficacy in animal models of neurodegenerative diseases. Additionally, further studies could investigate the cardiovascular effects of N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and its potential as a treatment for hypertension and heart failure.
合成方法
The synthesis of N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves a multistep process that includes the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with isopropylamine to form 3-(isopropylamino)-1,2,4-oxadiazole-5-carboxylic acid. This intermediate is then reacted with 4-bromo-1-butanol to form N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. The overall yield of this process is approximately 50%.
属性
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-propan-2-yloxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-14(2)23-13-7-12-19-16(22)10-6-11-17-20-18(21-24-17)15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLJLZDJVKUJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

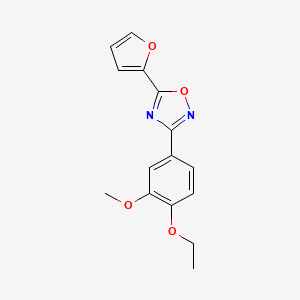
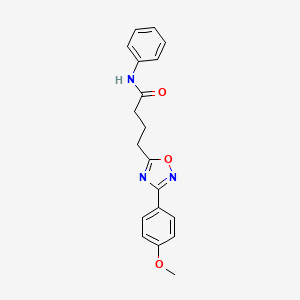
![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7695320.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695323.png)

